Cas no 290827-94-0 (BIS[4-(1H,1H,2H,2H-PERFLUOROOCTYL)PHENYL]PHENYLPHOSPHINE)
![BIS[4-(1H,1H,2H,2H-PERFLUOROOCTYL)PHENYL]PHENYLPHOSPHINE structure](https://it.kuujia.com/scimg/cas/290827-94-0x500.png)
290827-94-0 structure
Nome del prodotto:BIS[4-(1H,1H,2H,2H-PERFLUOROOCTYL)PHENYL]PHENYLPHOSPHINE
BIS[4-(1H,1H,2H,2H-PERFLUOROOCTYL)PHENYL]PHENYLPHOSPHINE Proprietà chimiche e fisiche
Nomi e identificatori
-
- BIS[4-(1H,1H,2H,2H-PERFLUOROOCTYL)PHENYL]PHENYLPHOSPHINE
- phenyl-bis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphane
- Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine
- phenyl-bis[4-(3, 3, 4, 4, 5, 5, 6, 6, 7, 7, 8, 8, 8-tridecafluorooctyl)phenyl]phosphane
- Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine, >=90.0%
- SCHEMBL735405
- DTXSID70472972
- GNCTUKGIBHXUPH-UHFFFAOYSA-N
- NS00111244
- J-017382
- PHENYLBIS[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-TRIDECAFLUOROOCTYL)PHENYL]PHOSPHANE
- 290827-94-0
- Phosphine, phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]-
-
- MDL: MFCD03788364
- Inchi: InChI=1S/C34H21F26P/c35-23(36,25(39,40)27(43,44)29(47,48)31(51,52)33(55,56)57)16-14-18-6-10-21(11-7-18)61(20-4-2-1-3-5-20)22-12-8-19(9-13-22)15-17-24(37,38)26(41,42)28(45,46)30(49,50)32(53,54)34(58,59)60/h1-13H,14-17H2
- Chiave InChI: GNCTUKGIBHXUPH-UHFFFAOYSA-N
- Sorrisi: C1C=CC(P(C2C=CC(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)=CC=2)C2C=CC(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)=CC=2)=CC=1
Proprietà calcolate
- Massa esatta: 954.09700
- Massa monoisotopica: 954.0965699g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 26
- Conta atomi pesanti: 61
- Conta legami ruotabili: 17
- Complessità: 1330
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Superficie polare topologica: 0Ų
- XLogP3: 14.8
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Fiocco incolore
- Punto di fusione: 46-51 °C
- Punto di ebollizione: 520.465°C at 760 mmHg
- Punto di infiammabilità: 110 °C
- PSA: 13.59000
- LogP: 12.78760
BIS[4-(1H,1H,2H,2H-PERFLUOROOCTYL)PHENYL]PHENYLPHOSPHINE Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- CODICI DEL MARCHIO F FLUKA:10-23
BIS[4-(1H,1H,2H,2H-PERFLUOROOCTYL)PHENYL]PHENYLPHOSPHINE Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-236373-1 g |
Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine, |
290827-94-0 | 1g |
¥2,256.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-236373-1g |
Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine, |
290827-94-0 | 1g |
¥2256.00 | 2023-09-05 |
BIS[4-(1H,1H,2H,2H-PERFLUOROOCTYL)PHENYL]PHENYLPHOSPHINE Letteratura correlata
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
290827-94-0 (BIS[4-(1H,1H,2H,2H-PERFLUOROOCTYL)PHENYL]PHENYLPHOSPHINE) Prodotti correlati
- 284472-92-0(Phosphine,tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]-)
- 1343832-77-8(Pyrrolidine-3-carboxylic acid (pyridin-3-ylmethyl)-amide)
- 105995-50-4(Propanedioic acid, 1-[(4-nitrophenyl)methyl] ester, magnesium salt (2:1))
- 1261575-93-2(3-(2,3-Difluorophenyl)-6-methoxypyridine-2-acetonitrile)
- 2138214-79-4(2-(4-methanesulfonyl-1H-pyrazol-1-yl)-N-propylcyclohexan-1-amine)
- 51147-99-0(4,5-Dichloro-1H-pyrrole-2-carbonitrile)
- 2138147-72-3(5,5-difluoro-2-propyl-4,5,6,7-tetrahydro-2H-indazol-3-amine)
- 2743438-70-0(methyl 3-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate)
- 1645499-35-9(5-Bromo-N-(1-cyanocyclobutyl)-2-methyl-3-nitrobenzamide)
- 1156157-14-0(N-(oxan-4-yl)prop-2-enamide)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
